molecular formula C20H25ClN2O5 B587106 Amlodipine-d4 CAS No. 1185246-14-3

Amlodipine-d4

Cat. No.: B587106
CAS No.: 1185246-14-3
M. Wt: 412.903
InChI Key: HTIQEAQVCYTUBX-YQUBHJMPSA-N
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Description

Amlodipine-d4 is a deuterated form of amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. This compound is particularly useful in scientific research due to its stability and the ability to trace its metabolic fate in biological systems.

Biochemical Analysis

Biochemical Properties

Amlodipine-d4, like its parent compound Amlodipine, works by blocking the voltage-dependent L-type calcium channels, thereby inhibiting the initial influx of calcium . This action is primarily exerted on vascular smooth muscle cells, leading to arterial dilation . It also has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Cellular Effects

This compound influences cell function by causing vasodilation and reducing peripheral vascular resistance, which leads to a decrease in blood pressure . It has been shown to have a strong affinity for cell membranes, modulating calcium influx by inhibiting selected membrane calcium channels .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of calcium ion influx across cell membranes. This is achieved by blocking the voltage-dependent L-type calcium channels, which leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

While specific studies on this compound are limited, Amlodipine has been shown to have excellent efficacy and safety as an antihypertensive agent, with effects observed over time in laboratory settings .

Dosage Effects in Animal Models

In animal models, Amlodipine has been used for the treatment of hypertension. The effective dosage range in dogs is 0.1–0.2 mg/kg, administered orally every 12 hours, or 0.2–0.4 mg/kg, administered orally every 24 hours .

Metabolic Pathways

This compound, like Amlodipine, is extensively metabolised in the liver . There is no significant presystemic or first-pass metabolism, and it is slowly cleared with a terminal elimination half-life of 40 to 50 hours .

Subcellular Localization

Amlodipine, the parent compound, is known to have a strong affinity for cell membranes, suggesting it may localize to these regions within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amlodipine-d4 involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated ethyl acetoacetate can be used in the synthesis of the dihydropyridine ring of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Amlodipine-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.

    Reduction: The nitro group in this compound can be reduced to an amine group.

    Substitution: The chlorine atom in the phenyl ring of this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include the oxidized pyridine derivative, the reduced amine derivative, and various substituted phenyl derivatives.

Scientific Research Applications

Amlodipine-d4 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the metabolic pathways and determine the pharmacokinetics of the drug in biological systems.

    Metabolic Studies: this compound is used to study the metabolism of amlodipine and to identify its metabolites.

    Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and to understand the impact of other drugs on the metabolism of amlodipine.

    Stable Isotope Labeling: this compound is used as a stable isotope-labeled internal standard in mass spectrometry-based assays to quantify amlodipine in biological samples.

Mechanism of Action

Amlodipine-d4 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. The molecular targets of this compound include the L-type calcium channels, which are responsible for the regulation of calcium influx in these tissues.

Comparison with Similar Compounds

Amlodipine-d4 is compared with other similar compounds such as:

    Amlodipine: The non-deuterated form of the drug, used widely in clinical practice.

    Felodipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Nicardipine: A calcium channel blocker used in the treatment of hypertension and angina.

    Nifedipine: A dihydropyridine calcium channel blocker with a shorter duration of action compared to amlodipine.

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can also lead to differences in the metabolic pathways and the rate of metabolism, providing valuable insights into the drug’s behavior in biological systems.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670072
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185246-14-3
Record name 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary application of Amlodipine-d4 in the presented research?

A1: this compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying amlodipine in biological samples like plasma. [, , ] Using a stable isotope-labeled version of the drug allows researchers to accurately measure the concentration of the drug in these complex matrices.

Q2: Why is this compound preferred over other potential internal standards for amlodipine quantification?

A2: this compound, a deuterated form of amlodipine, closely mimics the chemical behavior of the drug during sample preparation and analysis. This similarity leads to comparable extraction recoveries and ionization efficiencies, improving the accuracy and reliability of amlodipine quantification. [, ]

Q3: Can you elaborate on the analytical methods used in conjunction with this compound for analyzing amlodipine levels?

A3: The research highlights the use of LC-MS/MS, a highly sensitive and specific technique, for the simultaneous determination of amlodipine and other drugs in biological samples. [, , ] this compound is added to the samples before extraction, and the mass spectrometer differentiates between amlodipine and its deuterated counterpart based on their mass difference. This allows for the precise quantification of amlodipine even at very low concentrations.

Q4: Could you provide specific examples of how this compound has been used in pharmacokinetic research?

A4: The research papers describe the successful application of this compound in pharmacokinetic studies:

  • Drug-Drug Interactions: Researchers used this compound to investigate potential drug-drug interactions between arotinolol and amlodipine in rats. []
  • Bioequivalence Studies: this compound facilitated the assessment of bioequivalence between different formulations of amlodipine and valsartan in humans. []
  • Pharmacokinetic Profiling: The method employing this compound was successfully used to study the pharmacokinetic profile of amlodipine and olmesartan in healthy volunteers. []

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